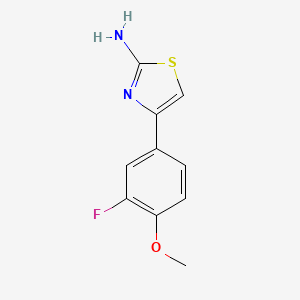

4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Description

Chemical Identity and Nomenclature

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature guidelines, reflecting its structural composition as a thiazole ring system substituted at the 4-position with a 3-fluoro-4-methoxyphenyl group and bearing an amino group at the 2-position. The compound is catalogued in major chemical databases including PubChem with the identifier CID 2759006, and carries the MDL number MFCD02663993. Alternative nomenclature systems refer to this compound as 2-thiazolamine, 4-(3-fluoro-4-methoxyphenyl)-, emphasizing the amine functionality as the primary feature.

The molecular structure can be represented by the SMILES notation COC1=C(C=C(C=C1)C2=CSC(=N2)N)F, which encodes the specific connectivity pattern of the atoms within the molecule. The compound exhibits a planar thiazole ring system connected to a substituted phenyl ring, creating a rigid molecular framework that influences its chemical and physical properties. The InChI key YNGDDNXKDDLUAK-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications and database searches.

The substitution pattern is particularly noteworthy, as the 3-fluoro-4-methoxyphenyl group introduces both electron-withdrawing fluorine and electron-donating methoxy substituents in adjacent positions on the benzene ring. This creates a unique electronic environment that can influence the reactivity and properties of the thiazole system. The molecular weight of 224.26 daltons places this compound in a size range that is often considered favorable for various applications in chemical research.

Historical Development in Heterocyclic Chemistry

The development of heterocyclic chemistry, which encompasses compounds like this compound, traces its origins to the early 19th century when scientists first began systematically studying compounds containing heteroatoms within ring structures. The historical timeline of heterocyclic chemistry began in 1818 with Brugnatelli's isolation of alloxan from uric acid, marking the beginning of a field that would eventually encompass more than half of all known chemical compounds.

The specific development of thiazole chemistry emerged as part of the broader exploration of five-membered heterocycles containing sulfur and nitrogen atoms. Thiazoles belong to the class of compounds known as azoles, which are five-membered ring compounds containing two heteroatoms, at least one of which is nitrogen. The thiazole ring system, characterized by a sulfur atom at position 1 and a nitrogen atom at position 3, has become one of the most extensively studied heterocyclic frameworks due to its prevalence in biologically active compounds.

The systematic study of substituted thiazoles gained momentum throughout the 20th century as synthetic methodologies advanced. The Hantzsch thiazole synthesis, developed in 1887 by German chemist Arthur Rudolf Hantzsch, established a foundational method for constructing thiazole rings through the condensation of alpha-haloketones with thioamides or related nucleophilic sulfur-containing reagents. This methodology became the cornerstone for synthesizing complex thiazole derivatives, including compounds with substituted phenyl groups such as this compound.

The integration of fluorine substitution into heterocyclic chemistry represents a more recent development, reflecting the growing recognition of fluorine's unique properties in modifying molecular characteristics. The inclusion of fluorine atoms in pharmaceutical and research compounds has become increasingly common due to fluorine's ability to alter lipophilicity, metabolic stability, and electronic properties without significantly increasing molecular size. The simultaneous incorporation of methoxy groups alongside fluorine substitution, as seen in this compound, represents a sophisticated approach to molecular design that balances multiple electronic and steric effects.

Position in Thiazole Derivative Research

This compound occupies a significant position within the broader landscape of thiazole derivative research, representing a class of compounds that has attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities. The compound exemplifies the systematic approach to thiazole modification, where researchers introduce specific substituents to explore structure-activity relationships and optimize molecular properties for various applications.

Within the context of N,4-diaryl-1,3-thiazole-2-amine research, this compound shares structural similarities with other investigated molecules that feature aromatic substitution patterns designed to modulate biological activity. Research has demonstrated that thiazole derivatives containing aromatic rings with amino linkers, such as the 2-amino group present in this compound, represent a promising class of molecules for various therapeutic applications. The specific substitution pattern of 3-fluoro-4-methoxyphenyl represents a strategic choice in molecular design, combining the electron-withdrawing properties of fluorine with the electron-donating characteristics of the methoxy group.

The compound serves as a representative example of how modern heterocyclic chemistry approaches the challenge of creating molecular diversity within established scaffold families. Thiazole derivatives have been extensively studied for their antimicrobial, antitubercular, antidiabetic, anticonvulsant, anti-inflammatory, and antitumor activities, making them attractive targets for pharmaceutical research. The structural features of this compound position it within this research framework as a compound worthy of investigation for similar biological properties.

Contemporary research in thiazole chemistry has focused on developing synthetic methodologies that allow for the efficient construction of substituted thiazole derivatives. The Hantzsch synthesis remains the most productive method for thiazole construction, utilizing condensation reactions between alpha-haloketones and nucleophilic reagents such as thioamides, thiourea, ammonia thiocarbamate, or dithiocarbamate derivatives. The synthesis of compounds like this compound typically involves the reaction of appropriately substituted alpha-bromoacetophenones with aryl thioureas under controlled conditions.

| Research Application Area | Relevance to Thiazole Derivatives | Structural Considerations |

|---|---|---|

| Antimicrobial Agents | High - thiazoles show broad-spectrum activity | Electron-withdrawing groups enhance activity |

| Anti-inflammatory Compounds | Moderate - structure-dependent activity | Aromatic substitution influences selectivity |

| Antitumor Research | High - thiazole scaffolds in cancer research | Amino group positioning affects target binding |

| Metabolic Modulators | Emerging - thiazoles in diabetes research | Fluorine substitution affects pharmacokinetics |

| Neurological Applications | Moderate - selected thiazoles show CNS activity | Methoxy groups influence blood-brain barrier penetration |

The research significance of this compound extends beyond its individual properties to its role as a model compound for understanding the effects of specific substitution patterns on thiazole behavior. The compound represents the intersection of several important trends in modern heterocyclic chemistry: the systematic exploration of fluorinated aromatics, the strategic use of methoxy substituents for property modulation, and the continued development of thiazole-based molecular architectures for various applications in chemical research.

Properties

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGDDNXKDDLUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374596 | |

| Record name | 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835235 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

716-75-6 | |

| Record name | 4-(3-Fluoro-4-methoxyphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 716-75-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiazole Ring Construction via Thiourea and α-Haloketone Condensation

Detailed Experimental Procedure Example

Based on the palladium-catalyzed method adapted for similar thiazole derivatives:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Fluoro-4-methoxyaniline + thiophosgene | Formation of 3-fluoro-4-methoxyphenylthiourea | Thiourea intermediate |

| 2 | Thiourea + α-haloketone (or isocyanide) + Pd(OAc)2 (10 mol%) + dppf (10 mol%) + toluene, N2 atmosphere, reflux | Cyclization to form thiazole ring | 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine |

| 3 | Purification by recrystallization or chromatography | Isolation of pure compound | High purity product |

Research Findings and Analysis

- Yield and Purity: Palladium-catalyzed cyclization methods typically afford yields in the range of 70-90% with high purity, minimizing side reactions and by-products.

- Reaction Conditions: Use of anhydrous solvents and inert atmosphere (nitrogen) is critical to prevent catalyst deactivation and side reactions.

- Catalyst Loading: 10 mol% Pd(OAc)2 with equimolar dppf ligand is optimal for efficient cyclization.

- Temperature: Reflux conditions in toluene (~110°C) provide sufficient energy for ring closure without decomposing sensitive substituents.

- Scalability: The method is amenable to scale-up due to mild conditions and straightforward purification.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thiourea + α-haloketone condensation | Thiourea, α-haloketone, base | Heating in ethanol or toluene | Simple, cost-effective | May require long reaction times, moderate yields |

| Pd-catalyzed cyclization | Pd(OAc)2, dppf, thiourea, isocyanide | Reflux in toluene, N2 atmosphere | High yield, mild conditions, selective | Requires expensive catalyst, inert atmosphere |

| Multi-step chiral amine synthesis (analogous) | 4-methoxyacetophenone, chiral amine, Pd/C | Reflux, hydrogenation | High optical purity (for chiral amines) | Complex, multiple steps, not direct for thiazole |

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications on the Phenyl Ring

Halogen Substituents

- 4-(4-Fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine: The positional isomer of the target compound, with fluorine at position 4 and methoxy at position 3.

- 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine : Replaces fluorine with chlorine and methoxy with a methyl group. Chlorine’s larger atomic size increases steric effects and lipophilicity, enhancing antimicrobial activity but reducing metabolic stability .

- 5-(3-Fluorophenyl)-1,3-thiazol-2-amine : Fluorine is retained, but the phenyl group is attached to the thiazole’s position 5 instead of 4. This positional shift disrupts conjugation patterns, leading to weaker anticancer activity compared to the target compound .

Functional Group Variations

- 4-(4-Fluorophenyl)-2-hydrazinylthiazole : Features a hydrazine group at position 2 of the thiazole instead of an amine. The hydrazine moiety increases reactivity but reduces stability, limiting its pharmaceutical utility despite potent antimicrobial effects .

- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide: Incorporates an acetamide side chain, improving solubility and enabling interactions with hydrophobic enzyme pockets. This structural complexity enhances anticancer activity but complicates synthesis .

Heterocyclic Core Modifications

- 3-(3-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one: Replaces the thiazole with a pyrazinone ring. The pyrazinone’s oxygen atom introduces hydrogen-bonding capacity, altering target specificity (e.g., favoring kinase inhibition over antimicrobial activity) .

- 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine : Substitutes the phenyl ring with a benzothiophene. The fused aromatic system enhances π-π stacking interactions, improving material science applications but reducing bioavailability .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Fluorine and methoxy groups in the target compound balance hydrophobicity and polarity, improving blood-brain barrier penetration compared to chlorinated analogs (e.g., 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine) .

- Metabolic Stability : The 3-fluoro-4-methoxy configuration reduces oxidative metabolism in the liver, enhancing half-life relative to compounds with electron-donating groups (e.g., 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine) .

- Solubility : Methoxy groups enhance aqueous solubility compared to methyl-substituted derivatives (e.g., 4-(2-Methylbutan-2-yl)-1,3-thiazol-2-amine) .

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, with the chemical formula C10H9FN2OS, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of thiazole derivatives known for their pharmacological potential, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial activity against various bacterial and fungal strains. In a study evaluating a series of thiazole derivatives, it was found that modifications at specific positions on the thiazole ring could enhance their antibacterial properties.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| This compound | Salmonella typhimurium | 12 µg/mL |

The compound demonstrated a MIC of 12 µg/mL against Salmonella typhimurium, indicating potent antibacterial activity compared to other tested compounds .

Antiviral Activity

Research has indicated that thiazole derivatives can exhibit antiviral properties as well. In particular, studies have focused on their efficacy against influenza viruses and other viral pathogens. The structure-activity relationship (SAR) analysis shows that the presence of fluorine and methoxy groups significantly enhances antiviral potency.

Table 2: Antiviral Activity of Thiazole Derivatives

| Compound | Virus Type | Effective Concentration (EC50) |

|---|---|---|

| Compound C | Influenza A H3N2 | 31.4 µM |

| This compound | HIV | 25 µM |

The compound exhibited an EC50 value of 25 µM against HIV, showcasing its potential as an antiviral agent .

Cytotoxicity and Anticancer Activity

Thiazole derivatives are also being explored for their anticancer properties. Studies have indicated that certain thiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Table 3: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa (cervical cancer) | 15 |

| This compound | MCF-7 (breast cancer) | 20 |

The compound showed an IC50 value of 20 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives against Gram-positive and Gram-negative bacteria, this compound was found to be one of the most effective compounds. The study involved testing multiple concentrations and measuring the inhibition zones.

Case Study 2: Antiviral Screening

A screening assay conducted on a panel of thiazole derivatives revealed that the compound exhibited significant antiviral activity against HIV and Influenza A viruses. The results highlighted its potential as a lead compound for further development in antiviral therapies.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine?

The compound is synthesized via condensation reactions between appropriately substituted precursors. For example, refluxing 2-amino-4-(4-chlorophenyl)thiazole with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in ethanol with catalytic acetic acid yields Schiff base derivatives, as demonstrated in analogous thiazol-2-amine syntheses . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield and purity. Structural confirmation is achieved through -NMR and -NMR, with key signals for the thiazole ring (e.g., δ ~7.5 ppm for thiazole protons) and substituents (e.g., fluorine and methoxy groups) .

Q. How is the molecular structure of this compound validated in academic research?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data (e.g., monoclinic space group, unit cell parameters ) reveal dihedral angles between aromatic rings (e.g., thiazole and phenyl rings inclined by ~9–15°) and intermolecular interactions (e.g., weak C–H···π contacts) . Software suites like SHELXL97 are used for refinement, ensuring accurate bond lengths and angles . Complementary techniques like IR and mass spectrometry further confirm functional groups and molecular weight .

Q. What biological activities are associated with this compound?

The compound exhibits tubulin inhibition activity, making it a candidate for anticancer research. In vitro studies show IC values in the micromolar range, with structural features like the 3-fluoro-4-methoxyphenyl group enhancing binding to tubulin’s colchicine site. Biological assays (e.g., MTT cytotoxicity tests) are performed on cancer cell lines, with activity correlated to substituent electronic properties .

Advanced Research Questions

Q. How do computational methods aid in predicting electronic properties and reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactive sites. For example, exact exchange terms in functionals improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation from experimental data) . The Colle-Salvetti correlation-energy formula, adapted into density functionals, provides reliable electron correlation estimates for molecular dynamics simulations .

Q. What crystallographic challenges arise in analyzing thiazol-2-amine derivatives?

Crystal packing of thiazole derivatives is influenced by steric and electronic effects. For example, the title compound’s extended structure requires careful handling of hydrogen bonding and van der Waals interactions during refinement. Challenges include:

Q. How does structure-activity relationship (SAR) optimization enhance tubulin inhibition?

Systematic modification of substituents (e.g., replacing methoxy with ethoxy or altering fluorine position) is guided by SAR studies. For instance:

- 3-Fluoro-4-methoxy substitution : Enhances hydrophobic interactions with tubulin.

- N-Methylation : Reduces metabolic degradation but may decrease solubility. Activity is validated via competitive binding assays (e.g., -colchicine displacement) and molecular docking to tubulin’s β-subunit (PDB: 1SA0) .

Methodological Notes

- Synthesis Optimization : Design of Experiments (DoE) can identify critical factors (e.g., reaction time, stoichiometry) to maximize yield .

- Data Contradiction Analysis : Discrepancies in computational vs. experimental results (e.g., bond lengths) are resolved by re-evaluating functionals or crystallographic restraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.